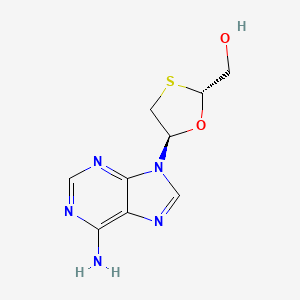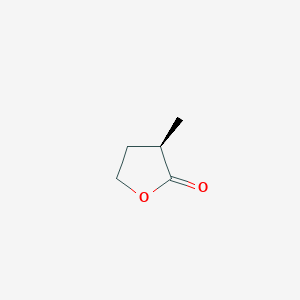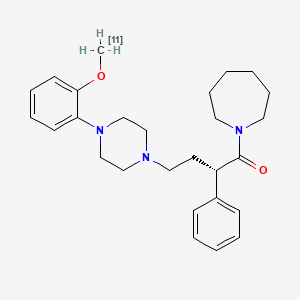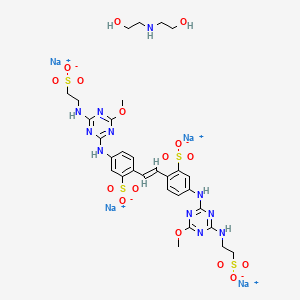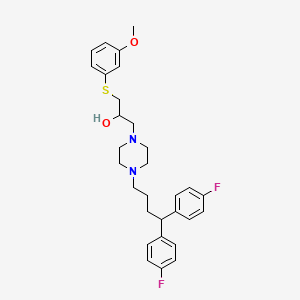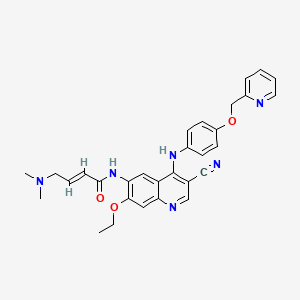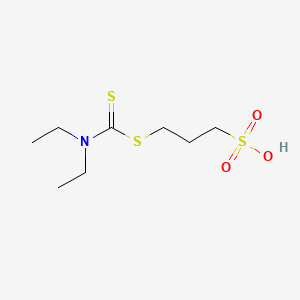
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate is a chemical compound with the molecular formula C8H17NO3S3Na. It is commonly used as a brightener in copper electroplating baths, where it helps to produce bright, flat, and ductile copper layers. This compound is also known for its applications in various industries, including automotive parts and semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate typically involves the reaction of diethylamine with carbon disulfide to form diethylammonium dithiocarbamate. This intermediate is then reacted with 3-chloropropanesulfonic acid sodium salt to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a brightener in copper electroplating baths to produce high-quality copper layers.
Biology: Investigated for its potential use in biological systems due to its sulfur-containing functional groups.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Widely used in the automotive and semiconductor industries for copper plating and other applications.
Mechanism of Action
The mechanism of action of Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate involves its interaction with copper ions in electroplating baths. The compound acts as a complexing agent, binding to copper ions and facilitating their deposition onto the substrate. This results in the formation of bright, flat, and ductile copper layers. The molecular targets and pathways involved in this process are primarily related to the coordination chemistry of copper ions .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-(((dimethylamino)thioxomethyl)thio)propanesulphonate
- Sodium 3-(((methylamino)thioxomethyl)thio)propanesulphonate
- Sodium 3-(((ethylamino)thioxomethyl)thio)propanesulphonate
Uniqueness
Sodium 3-(((diethylamino)thioxomethyl)thio)propanesulphonate is unique due to its specific diethylamino group, which imparts distinct electrochemical properties. This makes it particularly effective as a brightener in copper electroplating baths, providing superior brightness and ductility compared to similar compounds .
Properties
CAS No. |
6142-42-3 |
|---|---|
Molecular Formula |
C8H17NO3S3 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
3-(diethylcarbamothioylsulfanyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H17NO3S3/c1-3-9(4-2)8(13)14-6-5-7-15(10,11)12/h3-7H2,1-2H3,(H,10,11,12) |
InChI Key |
OAPOPGVMCHGQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


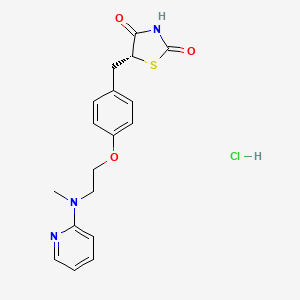
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
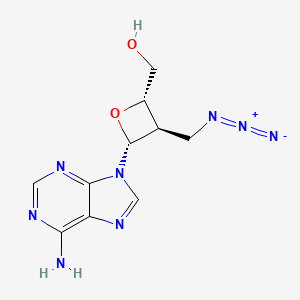
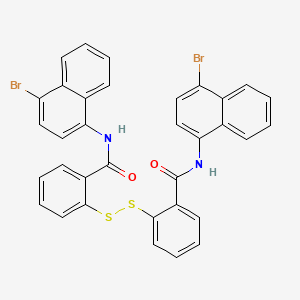
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
